molecular formula C11H12O4 B3433224 4-(3-Formylphenoxy)butanoic acid CAS No. 174884-10-7

4-(3-Formylphenoxy)butanoic acid

Cat. No.: B3433224
CAS No.: 174884-10-7
M. Wt: 208.21 g/mol
InChI Key: QHLKXVXBJDXSHQ-UHFFFAOYSA-N
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Description

4-(3-Formylphenoxy)butanoic acid is a synthetic organic compound characterized by a phenoxy group substituted with a formyl (-CHO) moiety at the meta position (C3) and a butanoic acid chain at the para position (C4) of the benzene ring. It is primarily utilized in synthetic chemistry as a building block for pharmaceuticals, agrochemicals, and fine chemicals . The compound is commercially available, with suppliers like CymitQuimica offering it at premium prices (€1,088.00/g), reflecting its specialized applications .

Properties

IUPAC Name

4-(3-formylphenoxy)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c12-8-9-3-1-4-10(7-9)15-6-2-5-11(13)14/h1,3-4,7-8H,2,5-6H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHLKXVXBJDXSHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCCC(=O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301302323
Record name 4-(3-Formylphenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301302323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174884-10-7
Record name 4-(3-Formylphenoxy)butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174884-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Formylphenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301302323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Formylphenoxy)butanoic acid typically involves the reaction of 3-formylphenol with butanoic acid derivatives under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction . The reaction is carried out in a suitable solvent, often under reflux conditions, to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of catalytic processes to enhance yield and reduce reaction times . These methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-(3-Formylphenoxy)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: 4-(3-Carboxyphenoxy)butanoic acid.

    Reduction: 4-(3-Hydroxyphenoxy)butanoic acid.

    Substitution: 4-(3-Nitrophenoxy)butanoic acid or 4-(3-Bromophenoxy)butanoic acid.

Scientific Research Applications

4-(3-Formylphenoxy)butanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Formylphenoxy)butanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as a ligand for certain receptors or enzymes, modulating their activity and influencing cellular processes . The formyl group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles in biological systems .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Phenoxy Butanoic Acids

The biological activity and physicochemical properties of phenoxy butanoic acids are highly dependent on the substituents on the aromatic ring. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Phenoxy Butanoic Acid Derivatives
Compound Name Substituents on Benzene Ring Molecular Formula CAS Number Key Applications/Properties References
4-(3-Formylphenoxy)butanoic acid 3-CHO C11H12O4 Not explicitly stated Synthetic intermediate, pharmaceuticals
4-(4-Formyl-3-Methoxyphenoxy)butanoic Acid 4-CHO, 3-OCH3 C12H14O5 309964-23-6 Research chemical, fine chemicals
MCPB (4-(4-Chloro-2-methylphenoxy)butanoic acid) 4-Cl, 2-CH3 C11H13ClO3 94-81-5 Herbicide (HRAC Class O)
2,4-DB (4-(2,4-Dichlorophenoxy)butanoic acid) 2-Cl, 4-Cl C10H9Cl2O3 94-82-6 Herbicide, plant growth regulator
4-(2-Acetamidophenoxy)butanoic acid 2-NHCOCH3 C12H15NO4 1016689-67-0 Pharmaceutical intermediates

Conformational and Physicochemical Differences

  • Torsion Angles: The orientation of the carboxyl group relative to the phenoxy moiety influences reactivity. For example, 4-(3-Methoxyphenoxy)butanoic acid exhibits a carboxyl group torsion angle of 174.73°, slightly more planar than chlorinated analogs like 4-(4-chlorophenoxy)butanoic acid (161.6°) .
  • Solubility and Stability : The presence of electron-withdrawing groups (e.g., -Cl in MCPB) enhances stability but reduces solubility in polar solvents compared to formyl-substituted derivatives .
  • Melting Points: Derivatives with bulkier substituents (e.g., 4-(4-Bromophenyl)butanoic acid, melting point 67°C) generally have higher melting points than formyl-substituted analogs .

Biological Activity

4-(3-Formylphenoxy)butanoic acid is a compound of significant interest in biological research due to its potential therapeutic applications. Its structure includes a phenoxy group and a butanoic acid moiety, which contribute to its biological activity. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

C13H14O4\text{C}_{13}\text{H}_{14}\text{O}_4

This compound is characterized by:

  • A formyl group attached to a phenoxy ring.
  • A butanoic acid backbone that may influence its solubility and interaction with biological systems.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition: It has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation and associated pain.
  • Receptor Interaction: The compound may interact with various receptors, modulating cellular responses that contribute to its pharmacological effects .
  • Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Biological Activity Data

Activity Type Description
Anti-inflammatory Inhibits pro-inflammatory cytokines; potential use in treating inflammatory diseases .
Antimicrobial Demonstrated activity against certain bacterial strains; further studies needed.
Analgesic Properties Potential analgesic effects observed in animal models .

Case Studies and Research Findings

  • Anti-inflammatory Effects:
    A study investigating the anti-inflammatory properties of this compound demonstrated significant reductions in edema in rat models when administered at varying doses. The results indicated a dose-dependent response, highlighting its potential as an anti-inflammatory agent .
  • Antimicrobial Properties:
    Research conducted on the antimicrobial efficacy of this compound revealed that it effectively inhibited the growth of several pathogenic bacteria. The minimum inhibitory concentration (MIC) values were established, indicating its potential as an alternative treatment for bacterial infections.
  • Pharmacokinetics:
    Studies on the pharmacokinetics of this compound showed rapid absorption and metabolism in vivo, with metabolites exhibiting similar biological activities. This suggests that the compound could be effective even at low doses due to its efficient metabolic conversion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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